molecular formula C18H24N4O4 B4507945 6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one

6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one

Cat. No.: B4507945
M. Wt: 360.4 g/mol
InChI Key: KUSIJWSKIKIHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Scientific Research Applications

6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activity.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 6,7-dimethoxyquinazolin-4(3H)-one with 3-(4-methylpiperazin-1-yl)-3-oxopropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and improved purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinazolinone core, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinazolinone analogs.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    6,7-dimethoxyquinazolin-4(3H)-one: A precursor in the synthesis of the target compound.

    3-(4-methylpiperazin-1-yl)-3-oxopropyl chloride: Another precursor used in the synthesis.

    Quinazolinone derivatives: A broad class of compounds with similar core structures but varying substituents.

Uniqueness

6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-20-6-8-21(9-7-20)17(23)4-5-22-12-19-14-11-16(26-3)15(25-2)10-13(14)18(22)24/h10-12H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSIJWSKIKIHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.